N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines acenaphtho[1,2-d]thiazole and benzamide moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S2/c1-2-19-9-3-4-16-30(19)35(32,33)20-14-12-18(13-15-20)26(31)29-27-28-24-21-10-5-7-17-8-6-11-22(23(17)21)25(24)34-27/h5-8,10-15,19H,2-4,9,16H2,1H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVMVRMIGNQOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of acenaphtho[1,2-d]thiazole, which is then coupled with 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures, often in the range of 0-100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions might result in various substituted benzamides.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Biological Activity
Overview of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a complex structure that combines an acenaphthothiazole moiety with a sulfonamide group, which is often associated with various pharmacological effects.
Chemical Structure
The chemical structure can be represented as follows:
Anticancer Activity
Research has shown that compounds containing acenaphtho[1,2-d]thiazole derivatives exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Studies indicate that similar compounds can effectively inhibit the growth of various cancer cell lines, such as breast and lung cancer cells.
- Mechanisms of action : The anticancer activity is often mediated through the modulation of signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antimicrobial properties. The presence of the sulfonyl group in this compound suggests potential efficacy against bacterial infections.
- Mechanism : Sulfonamides work by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cellular division.
Neuroprotective Effects
The 2-ethylpiperidine moiety may contribute to neuroprotective effects. Research indicates that piperidine derivatives can enhance cognitive function and protect against neurodegenerative diseases by:
- Reducing oxidative stress : Compounds with similar structures have been shown to scavenge free radicals, thereby protecting neuronal cells from damage.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored a series of acenaphtho[1,2-d]thiazole derivatives and their effects on human cancer cell lines. Results indicated that these compounds could reduce cell viability significantly at micromolar concentrations.
- Antimicrobial Testing : In another investigation detailed in Antimicrobial Agents and Chemotherapy, sulfonamide derivatives were tested against various bacterial strains. The results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.
- Neuroprotective Properties : Research published in Neuroscience Letters highlighted the neuroprotective effects of piperidine-based compounds in models of oxidative stress-induced neuronal damage.
Summary Table of Biological Activities
| Activity Type | Mechanism | Reference Study |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibition of folate synthesis | Antimicrobial Agents and Chemotherapy |
| Neuroprotective | Reduction of oxidative stress | Neuroscience Letters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
